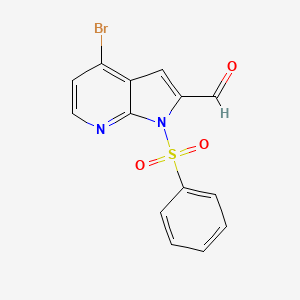

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCRRVPQCKBHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a highly functionalized and valuable building block in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure, often serving as a bioisostere of indole in pharmacologically active compounds, offering modulated physicochemical properties such as improved solubility and bioavailability.[1][2] This guide details a multi-step synthesis beginning with the preparation of the core 4-Bromo-7-azaindole heterocycle, followed by strategic N-protection and subsequent regioselective C-2 formylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen methodologies, targeting an audience of researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved drugs and late-stage clinical candidates.[2] Its structural similarity to indole and purine allows it to act as a bioisosteric replacement, effectively mimicking hydrogen bonding patterns while introducing a pyridine nitrogen that can alter metabolic stability, solubility, and target engagement.[2][3]

The target molecule, this compound, is a particularly versatile synthetic intermediate. It possesses three distinct and orthogonally reactive functional handles:

-

A C-4 Bromo Substituent: Ideal for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

A C-2 Aldehyde: A versatile functional group for nucleophilic additions, reductive aminations, condensations, and Wittig-type reactions to build complex side chains.

-

An N-1 Phenylsulfonyl Group: A robust protecting group that also serves a critical role in directing regioselectivity in subsequent synthetic transformations, particularly lithiation at the C-2 position.[4][5]

This guide outlines a logical and efficient pathway to access this key intermediate, emphasizing field-proven techniques and explaining the chemical principles that ensure success.

Retrosynthetic Analysis and Overall Strategy

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The C-2 aldehyde can be installed via formylation of a C-2 metallated species. The N-phenylsulfonyl group is a standard protecting group installed on the nitrogen of the azaindole core. This leads to the key intermediate, 4-Bromo-7-azaindole.

Figure 1: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, follows a three-stage workflow:

-

Core Synthesis: Preparation of 4-Bromo-7-azaindole.

-

Nitrogen Protection: Installation of the phenylsulfonyl group.

-

Regioselective Formylation: Introduction of the aldehyde at the C-2 position.

This overall workflow is depicted below.

Figure 2: High-level synthetic workflow diagram.

Detailed Synthetic Pathway and Protocols

Step 1: Synthesis of 4-Bromo-7-azaindole

The synthesis of the core heterocyclic structure commences from 1H-pyrrolo[2,3-b]pyridine-7-oxide. The methodology involves a deoxygenative bromination reaction.[6]

Reaction Scheme: (A diagram showing the conversion of 1H-pyrrolo[2,3-b]pyridine-7-oxide to 4-bromo-1H-pyrrolo[2,3-b]pyridine)

Mechanism and Rationale: This reaction proceeds through the activation of the N-oxide with methanesulfonic anhydride (Ms₂O). This forms a reactive intermediate that is susceptible to nucleophilic attack by the bromide ion, provided by tetramethylammonium bromide (TMABr). The reaction regioselectively installs the bromine atom at the C-4 position of the pyridine ring. DMF serves as a polar aprotic solvent suitable for this type of transformation.

| Parameter | Value / Reagent | Rationale |

| Starting Material | 1H-pyrrolo[2,3-b]pyridine-7-oxide | Commercially available or readily synthesized from 7-azaindole. |

| Brominating Agent | Tetramethylammonium bromide (TMABr) | Provides a soluble source of bromide ions. |

| Activator | Methanesulfonic anhydride (Ms₂O) | Activates the N-oxide for nucleophilic attack. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |

| Typical Yield | ~56% | As reported in the literature.[6] |

Experimental Protocol: [6]

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add methanesulfonic anhydride (Ms₂O, 2.0 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water.

-

Adjust the pH to ~7 using solid sodium hydroxide (NaOH).

-

Add more water to induce precipitation of the product.

-

Cool the suspension to 5 °C for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water, and dry in a vacuum oven over P₂O₅.

Step 2: N-Phenylsulfonylation of 4-Bromo-7-azaindole

With the core synthesized, the next step is to protect the pyrrole nitrogen. The phenylsulfonyl group is an excellent choice as it is a robust, electron-withdrawing group that facilitates the critical regioselective C-2 lithiation in the subsequent step.[5]

Reaction Scheme: (A diagram showing the conversion of 4-bromo-1H-pyrrolo[2,3-b]pyridine to 4-Bromo-1-phenylsulfonyl-7-azaindole)

Mechanism and Rationale: This is a standard nucleophilic substitution reaction. The pyrrole nitrogen of 4-Bromo-7-azaindole is first deprotonated by a suitable base (e.g., sodium hydride) to form the corresponding anion. This potent nucleophile then attacks the electrophilic sulfur atom of phenylsulfonyl chloride, displacing the chloride and forming the N-S bond.

| Parameter | Value / Reagent | Rationale |

| Starting Material | 4-Bromo-7-azaindole | Product from Step 1. |

| Sulfonylating Agent | Phenylsulfonyl chloride (PhSO₂Cl) | Commercially available and highly reactive. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for complete deprotonation. |

| Solvent | Anhydrous THF or DMF | Aprotic solvents that are compatible with NaH. |

| Temperature | 0 °C to Room Temperature | Controls the initial deprotonation and subsequent reaction. |

| Expected Yield | >90% | Typically a high-yielding transformation. |

Experimental Protocol:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of 4-Bromo-7-azaindole (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-Bromo-1-phenylsulfonyl-7-azaindole.

Step 3: C-2 Formylation via Directed Lithiation

The final step is the introduction of the aldehyde group at the C-2 position. While the Vilsmeier-Haack reaction is a common method for formylating indoles, it typically occurs at the electron-rich C-3 position.[7][8] To achieve the desired C-2 selectivity, a directed ortho-metalation approach is employed. The N-phenylsulfonyl group directs the deprotonation by a strong base to the adjacent C-2 position.[5][9]

Reaction Scheme: (A diagram showing the two-step conversion of 4-Bromo-1-phenylsulfonyl-7-azaindole to the final product via a lithiated intermediate)

Mechanism and Rationale: The N-phenylsulfonyl group acidifies the C-2 proton, allowing for its selective abstraction by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures. This generates a C-2 lithiated intermediate. This potent nucleophile is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group after aqueous workup. The extremely low temperature (-78 °C) is critical to ensure the stability of the organolithium intermediate and prevent unwanted side reactions.

| Parameter | Value / Reagent | Rationale |

| Starting Material | 4-Bromo-1-phenylsulfonyl-7-azaindole | Product from Step 2. |

| Lithiation Agent | n-Butyllithium (n-BuLi) | A strong base capable of deprotonating the C-2 position. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | An inexpensive and effective electrophile for formylation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent stable to n-BuLi at low temperatures. |

| Temperature | -78 °C (Dry ice/acetone bath) | Essential for the stability of the lithiated intermediate. |

| Expected Yield | Moderate to Good | Yields can vary depending on strict adherence to anhydrous/anaerobic conditions. |

Experimental Protocol:

-

In a flame-dried, multi-neck flask equipped with a thermometer and under a strict inert atmosphere (argon or N₂), dissolve 4-Bromo-1-phenylsulfonyl-7-azaindole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

-

Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing this compound. The strategy relies on a sequence of well-established and high-yielding reactions. The key to success lies in the strategic use of the N-phenylsulfonyl group, which not only protects the pyrrole nitrogen but, more importantly, directs the crucial C-2 formylation step with high regioselectivity. This approach avoids the C-3 selectivity typically observed with standard electrophilic formylation methods like the Vilsmeier-Haack reaction. The resulting molecule is a highly valuable and versatile platform for the development of novel therapeutics and other advanced materials.

References

-

RSC Advances. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. [Link]

-

PubMed Central. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. [Link]

-

MDPI. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

-

PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

PubMed. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. [Link]

- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

-

ResearchGate. Regioselective C–H sulfenylation of N -sulfonyl protected 7 -azaindoles promoted by TBAI: a rapid synthesis of 3-thio- 7 -azaindoles. [Link]

-

ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Atlanchim Pharma. SCIENTIFIC LETTER N°18 - RECENT ADVANCES IN THE CHEMISTRY OF AZAINDOLE DERIVATIVES. [Link]

-

PubMed. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. [Link]

Sources

- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 7. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a complex heterocyclic molecule of significant interest in the field of medicinal chemistry and drug discovery. Its core structure, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine), is a bioisostere of indole, a privileged scaffold found in numerous biologically active compounds. The strategic placement of a bromine atom, a phenylsulfonyl protecting group, and a reactive carboxyaldehyde functional group makes this compound a highly versatile building block for the synthesis of novel therapeutic agents. Azaindole derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, anti-cancer agents, and antivirals, underscoring the importance of this molecular framework in modern drug development.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic considerations, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While a complete experimental dataset for this compound is not publicly available, the following table summarizes its known properties and provides context based on related structures.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₁₄H₉BrN₂O₃S | [3] |

| Molecular Weight | 365.20 g/mol | [3] |

| CAS Number | 942920-59-4 | [3] |

| Appearance | White powder (inferred from supplier data) | [1] |

| Purity | Typically ≥95% | [3] |

| Melting Point | Not available. The related compound 4-bromo-7-azaindole has a melting point of 178-183 °C. The presence of the bulky phenylsulfonyl and carboxyaldehyde groups would be expected to significantly alter this value. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMF, and sparingly soluble in water. | General chemical principles |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. An inert atmosphere is recommended for long-term storage. | [4] |

Molecular Structure and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

Caption: Key functional groups and their roles in the reactivity of the title compound.

-

N-Phenylsulfonyl Group: This group serves a dual purpose. Primarily, it functions as a protecting group for the azaindole nitrogen, preventing unwanted side reactions during subsequent transformations. Additionally, its electron-withdrawing nature modulates the electron density of the bicyclic system, influencing the regioselectivity of certain reactions. In related indole chemistry, the N-phenylsulfonyl group has been shown to facilitate lithiation at the C2 position.

-

C2-Carboxyaldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations), and can be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

C4-Bromo Group: The bromine atom at the 4-position of the 7-azaindole ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. The chemistry of 4-bromo-7-azaindole has been an area of active research, with palladium-catalyzed C-N and C-O bond formations being well-documented.[5][6]

Synthesis and Experimental Protocols

Caption: A plausible synthetic workflow for this compound.

Exemplary Protocol for the Synthesis of the 4-Bromo-7-azaindole Core

The synthesis of the key intermediate, 4-bromo-7-azaindole, has been reported and serves as a crucial first step.[7]

Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine [7]

-

To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1 equivalent) and tetramethylammonium bromide (1.2 equivalents) in N,N-dimethylformamide (DMF), add methanesulfonic anhydride (Ms₂O, 2.0 equivalents) in portions at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.

-

Dilute the reaction mixture with water and adjust the pH to 7 with solid sodium hydroxide.

-

Add additional water to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.

-

Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over phosphorus pentoxide to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Subsequent N-protection with benzenesulfonyl chloride and formylation at the C2 position would lead to the target compound. The formylation could potentially be achieved via a Vilsmeier-Haack reaction or through lithiation at C2 followed by quenching with a formylating agent like DMF.

Spectroscopic Characterization

Although specific spectra for the title compound are not available in the public domain, the expected spectroscopic signatures can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum would be complex, with distinct regions for the aromatic protons of the phenylsulfonyl group and the 7-azaindole core. The aldehyde proton would appear as a downfield singlet. The protons on the pyridine and pyrrole rings of the azaindole core would show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the carbons of the azaindole nucleus.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (365.20 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, the S=O stretches of the sulfonyl group, and C-H and C=C/C=N stretching vibrations of the aromatic rings.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the SDS for related compounds such as 4-bromo-7-azaindole and other brominated aromatic aldehydes, the following precautions should be taken:[8][9][10]

-

Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The 7-azaindole core is a common feature in many kinase inhibitors. The aldehyde and bromo functionalities allow for the introduction of various pharmacophoric groups to target the ATP-binding site of kinases.

-

Synthesis of Fused Heterocyclic Systems: The aldehyde group can participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems.

-

Combinatorial Chemistry: The distinct reactivity of the aldehyde and bromo groups allows for sequential and orthogonal derivatization, making this compound an excellent starting material for the generation of diverse compound libraries.

Conclusion

This compound represents a sophisticated and highly functionalized building block for organic synthesis and medicinal chemistry. Its unique combination of a protected 7-azaindole core with two distinct and reactive handles provides researchers with a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. While a complete set of experimental data is not yet publicly available, a strong understanding of its properties and reactivity can be derived from the extensive chemistry of its constituent parts. As the quest for new and effective therapeutic agents continues, the utility of such versatile scaffolds is poised to grow.

References

-

CP Lab Safety. This compound, 95% Purity, C14H9BrN2O3S, 100 mg.

-

Thermo Fisher Scientific. (2009). Safety Data Sheet.

-

ResearchGate. (2011). 13C-NMR spectrum of compound (4i).

-

Sigma-Aldrich. 4-Bromo-7-azaindole 96%.

-

Fisher Scientific. Safety Data Sheet: 4-Bromo-7-azaindole.

-

AK Scientific, Inc. Safety Data Sheet: 4-Bromo-7-azaindole.

-

Fisher Scientific. Safety Data Sheet: 4-Bromoindole-3-carboxaldehyde.

-

ChemicalBook. 4-Bromo-7-azaindole synthesis.

-

TCI Chemicals. (2025). Safety Data Sheet.

-

Surasani, R., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.

-

Chemenu. cas 942920-59-4|| where to buy this compound.

-

Atlanchim Pharma. (2022). Scientific Letter.

-

Mushtaq, N., et al. Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences.

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central.

-

Benchchem. 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde.

-

Chakkaravarthi, G., et al. (2008). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E.

-

PubChem. 7-Bromo-2-iodo-1-(phensulfonyl)-4-azaindole.

-

Arias, S., & Cabezas, N. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData.

-

Zhao, S. B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews.

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2011). Molecules.

Sources

- 1. cas 942920-59-4|| where to buy this compound [spanish.chemenu.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.dk [fishersci.dk]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: A Strategic Intermediate in Medicinal Chemistry

Executive Summary

This document provides an in-depth technical overview of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde (CAS 942920-59-4), a highly functionalized and strategically important intermediate in modern drug discovery. We will explore the compound's structural significance, physicochemical properties, a detailed, mechanistically-driven synthesis protocol, and its versatile reactivity. The guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this building block's potential to accelerate the synthesis of complex molecular targets, particularly kinase inhibitors and other biologically active agents.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a "privileged scaffold" in medicinal chemistry.[1] As a bioisostere of both indole and purine, it offers a unique combination of hydrogen bonding capabilities and electronic properties that facilitate strong and selective interactions with various biological targets.[2][3] The introduction of a nitrogen atom into the indole ring can enhance solubility, improve metabolic stability, and create new intellectual property opportunities.[2][3]

Many successful drugs and clinical candidates, such as the BRAF inhibitor Vemurafenib (Zelboraf®) and the Bcl-2 inhibitor Venetoclax (Venclexta®), feature the 7-azaindole core, highlighting its value in oncology and beyond.[3] The subject of this guide, this compound, is not an end product but a sophisticated starting material, engineered with three distinct functional handles for precise, sequential chemical modifications.

Physicochemical Profile & Structural Elucidation

The compound is a solid, typically off-white to yellow crystalline powder, with moderate solubility in common organic solvents like dichloromethane and ethanol.[4] Its structure is meticulously designed for synthetic utility.

| Property | Value | Source |

| CAS Number | 942920-59-4 | [5] |

| Molecular Formula | C₁₄H₉BrN₂O₃S | [6] |

| Molecular Weight | 377.21 g/mol | N/A |

| Appearance | Solid, crystalline powder | [4] |

| Purity | Typically ≥95% | [6] |

| Storage | Store in a cool, dry place, away from moisture. | [5] |

Key Structural Features:

-

C4-Bromo Group: A prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[7]

-

C2-Carboxyaldehyde: An electrophilic center ideal for nucleophilic additions, reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.

-

N1-Phenylsulfonyl Group: This is more than just a protecting group. It serves three critical functions:

-

Protection: It shields the indole nitrogen from unwanted side reactions.

-

Activation: It significantly increases the acidity of the C2-proton, facilitating ortho-lithiation and subsequent formylation to install the aldehyde.[8][9]

-

Modulation: It influences the electronic properties of the ring system. It can be readily removed under basic conditions (e.g., KOH in EtOH) when no longer needed.[10]

-

Synthesis & Mechanistic Considerations

The preparation of this intermediate typically involves a multi-step sequence starting from the commercially available 4-Bromo-7-azaindole. The following protocol is a representative synthesis.

Experimental Protocol: Synthesis

Step 1: N-Phenylsulfonylation of 4-Bromo-7-azaindole

-

To a stirred solution of 4-Bromo-7-azaindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.

-

Cool the reaction mixture back to 0 °C and add a solution of Phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 4-Bromo-1-phenylsulfonyl-7-azaindole.

Step 2: Ortho-Lithiation and Formylation

-

Dissolve the N-protected intermediate (1.0 eq) from Step 1 in anhydrous THF (~0.1 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-Butyllithium (n-BuLi, ~1.6 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The solution should develop a deep color, indicating anion formation.

-

Stir the mixture at -78 °C for 1 hour. Causality Note: The phenylsulfonyl group directs the deprotonation specifically to the C2 position.[8]

-

Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with Ethyl Acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford This compound .

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound.

Reactivity & Synthetic Utility

The true value of this compound lies in its capacity for divergent synthesis. The orthogonal reactivity of the bromo and aldehyde functionalities allows for selective and sequential elaboration of the molecular scaffold.

Palladium-Catalyzed Cross-Coupling at C4

The C4-bromo position is highly susceptible to Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, providing a gateway to C-C, C-N, and C-O bond formation.[7]

Representative Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1.0 eq), an appropriate Arylboronic acid (1.2 eq), and a base such as Cesium Carbonate (Cs₂CO₃, 2.0 eq) in a solvent system like 1,4-Dioxane/Water (4:1), add a Palladium catalyst.

-

Common catalysts include Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like Xantphos (0.06 eq).[7]

-

Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify via column chromatography to yield the C4-arylated product.

Transformations of the C2-Aldehyde

The aldehyde group is a versatile handle for introducing side chains, often crucial for modulating potency and pharmacokinetic properties.

Representative Protocol: Reductive Amination

-

Dissolve the aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Add a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify by chromatography to obtain the C2-aminomethyl derivative.

Reactivity Map

Caption: Key synthetic transformations of the title compound.

Handling, Storage, and Safety

This compound is intended for research and development purposes only.[5] It should be handled by qualified personnel in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] The material is classified as harmful if swallowed, and can cause skin and serious eye irritation.[5]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture.[5]

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.[5]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups—the C4-bromo for cross-coupling, the C2-aldehyde for side-chain installation, and the activatable N-phenylsulfonyl group—provide a streamlined and logical pathway to complex molecular targets. A thorough understanding of its synthesis and reactivity enables chemists to strategically design and execute efficient routes to novel therapeutics, saving valuable time and resources in the drug discovery pipeline.

References

- ResearchGate. (2025). A New Protecting-Group Strategy for Indoles.

- ChemicalBook. (2023). 4-Bromo-7-azaindole: properties, applications and safety.

- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

- National Institutes of Health. (n.d.). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole.

- ResearchGate. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.

- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.

- Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 942920-59-4.

- Google Patents. (n.d.). WO2011060216A1 - Substituted azaindoles.

- ResearchGate. (2025). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile.

- Guidechem. (n.d.). 1-(Phenylsulphonyl)-5-broMo-2-iodo-7-azaindole.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C14H9BrN2O3S, 100 mg.

- CymitQuimica. (2024). Safety Data Sheet - this compound.

- ACS Publications. (n.d.). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry.

- Pak. J. Pharm. Sci. (n.d.).

- ChemRxiv. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes.

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

- PubMed. (2002). An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. The Journal of Organic Chemistry.

Sources

- 1. pjps.pk [pjps.pk]

- 2. par.nsf.gov [par.nsf.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

structure elucidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde

Foreword: The Rationale for Rigorous Structure Elucidation

In the landscape of modern drug discovery, the 7-azaindole scaffold is a "privileged structure," a framework that frequently appears in biologically active molecules, from kinase inhibitors to antiviral agents.[1][2] Its ability to act as a bioisostere for purine and indole systems makes it a cornerstone of medicinal chemistry. The precise functionalization of this core dictates its biological activity. Therefore, the unambiguous structural confirmation of novel derivatives, such as 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, is not a mere academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline. Any ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide eschews a simple recitation of data. Instead, it presents a holistic and self-validating workflow for the structural elucidation of the title compound. We will proceed through a logical sequence of analytical techniques, demonstrating how each method provides a unique piece of the puzzle and how, in concert, they build an unshakeable confirmation of the molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to molecular characterization.

Chapter 1: Foundational Analysis - Determining the Molecular Blueprint

The first step in any structure elucidation is to define the elemental composition and exact mass of the molecule. This establishes the fundamental constraints within which all subsequent spectroscopic data must fit. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL solution.

-

Instrumentation: Utilize a Quadrupole-Orbitrap (Q-Exactive) or Time-of-Flight (TOF) mass spectrometer equipped with a heated electrospray ionization (HESI) source.

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Mass Range: m/z 100-1000

-

Resolution: >60,000 FWHM

-

Sheath Gas Flow Rate: 35 units

-

Auxiliary Gas Flow Rate: 10 units

-

Capillary Temperature: 320 °C

-

-

Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺. Utilize the instrument's software to calculate the most probable elemental composition based on the exact mass.

Data Interpretation: The Bromine Signature

The most immediate and telling feature in the mass spectrum of a bromo-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1, providing unequivocal evidence for the presence of a single bromine atom.[3]

Table 1: HRMS Data Summary for C₁₄H₉BrN₂O₃S

| Parameter | Expected Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₁₄H₉BrN₂O₃S | - | - |

| Exact Mass [M+H]⁺ (for ⁷⁹Br) | 364.9617 | 364.9615 | -0.5 |

| Exact Mass [M+2+H]⁺ (for ⁸¹Br) | 366.9597 | 366.9594 | -0.8 |

The observed data provides high-confidence confirmation of the elemental composition.[4]

This initial step provides the molecular formula, the foundational "truth" upon which the rest of the structure is built.

Caption: Initial workflow for molecular formula determination.

Chapter 2: Identifying the Components - Functional Group Analysis via Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the key functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Correlating Peaks to Functions

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, we anticipate several key absorbances.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms presence of phenyl and azaindole rings.[5] |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | Diagnostic for the aldehyde functional group.[6][7] |

| ~1705-1690 | Strong, Sharp | Aldehyde C=O Stretch | Confirms the aldehyde carbonyl. The position suggests conjugation with the aromatic ring.[7] |

| ~1600, ~1475 | Medium | Aromatic C=C Bending | Further evidence of the aromatic ring systems. |

| ~1370, ~1180 | Strong | Asymmetric & Symmetric S=O Stretch | Unambiguous evidence for the sulfonyl (SO₂) group.[8] |

The causality here is clear: the molecular formula suggests the presence of oxygen and sulfur. IR spectroscopy quickly confirms their existence within two specific and critical functional groups: an aromatic aldehyde and a sulfonyl group. This validation is crucial before proceeding to the more complex task of assembling the molecular skeleton.

Chapter 3: Assembling the Framework - The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments (¹H, ¹³C): Acquire standard proton and carbon-13 spectra.

-

2D Experiments (COSY, HSQC, HMBC): Acquire standard 2D correlation spectra to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity.

-

Data Interpretation Part A: 1D NMR - Defining the Pieces

The ¹H and ¹³C NMR spectra provide the list of parts for our molecular puzzle. The chemical shift of each nucleus is determined by its local electronic environment. Electron-withdrawing groups like the sulfonyl, aldehyde, and bromine moieties will shift nearby nuclei "downfield" to a higher ppm value.[9][10]

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | 9.9 - 10.1 | s | 1H | Highly deshielded by C=O group and adjacent ring. |

| H-6 | 8.4 - 8.6 | d | 1H | Ortho to pyridine N; deshielded. Coupled to H-5. |

| H-3 | 8.2 - 8.4 | s | 1H | Deshielded by adjacent aldehyde and N-sulfonyl group. |

| Phenyl-H (ortho) | 7.9 - 8.1 | d | 2H | Adjacent to electron-withdrawing SO₂ group. |

| Phenyl-H (para) | 7.6 - 7.7 | t | 1H | Phenyl ring proton furthest from SO₂ group. |

| Phenyl-H (meta) | 7.5 - 7.6 | t | 2H | Phenyl ring protons meta to SO₂ group. |

| H-5 | 7.2 - 7.4 | d | 1H | Coupled to H-6. |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde C=O | 185 - 190 | Characteristic aldehyde carbonyl chemical shift. |

| C-7a | 148 - 152 | Carbon adjacent to pyridine nitrogen. |

| C-6 | 145 - 148 | Aromatic carbon adjacent to pyridine nitrogen. |

| Phenyl C-ipso | 138 - 140 | Carbon attached to the sulfonyl group. |

| C-2 | 135 - 138 | Carbon bearing the aldehyde group. |

| Phenyl C-para | 134 - 136 | |

| Phenyl C-ortho | 129 - 131 | |

| Phenyl C-meta | 127 - 129 | |

| C-3a | 125 - 128 | Bridgehead carbon. |

| C-5 | 120 - 123 | |

| C-3 | 118 - 121 | |

| C-4 | 105 - 110 | Carbon attached to bromine; shielded by heavy atom effect. |

Data Interpretation Part B: 2D NMR - Connecting the Dots

While 1D NMR identifies the individual components, 2D NMR provides the crucial connectivity map. The HMBC experiment is particularly powerful as it reveals the skeletal backbone.

-

Why is 2D NMR necessary? The ¹H NMR spectrum contains multiple signals in the aromatic region (7.2-8.6 ppm). While predictions can be made, unambiguously assigning each signal to a specific proton requires confirmation of its neighbors (via COSY) and its longer-range C-H connections (via HMBC). This is the essence of a self-validating system: we do not rely on prediction alone; we confirm it experimentally.

Key expected correlations that would confirm the structure:

-

COSY: A cross-peak between the H-5 and H-6 signals, confirming their adjacency on the pyridine ring.

-

HMBC: A strong correlation from the sharp aldehyde proton singlet (~10.0 ppm) to the C-2 and C-3 carbons, definitively placing the aldehyde at the 2-position.

-

HMBC: A correlation from the H-3 proton to C-2, C-3a, and C-4, locking in the structure of the pyrrole ring.

-

HMBC: Correlations from the ortho-protons of the phenylsulfonyl group to the ipso-carbon, confirming the attachment of the phenyl ring to the sulfur atom.

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.

Chapter 4: The Gold Standard - Unambiguous Proof via Single-Crystal X-ray Crystallography

While the combination of MS, IR, and comprehensive NMR analysis provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.[1][11]

The resulting crystal structure would definitively confirm the connectivity established by NMR, including the precise location of the bromine atom at C-4 and the carboxaldehyde at C-2.

Conclusion: An Integrated, Self-Validating Workflow

The structure elucidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde is not accomplished by a single technique but by a synergistic and logical workflow. Each step validates the information gleaned from the last, building a layered and robust argument for the final structure.

Caption: The integrated workflow for structure elucidation.

This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing promising compounds in drug discovery and development.

References

-

Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes." Journal of the Chemical Society, Perkin Transactions 2, (7), 1994, pp. 1415-1426. Royal Society of Chemistry, [Link]

-

Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and." Modgraph, [Link]

-

Michalska, D., et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." MDPI, [Link]

-

JoVE. "Video: NMR Spectroscopy of Benzene Derivatives." Journal of Visualized Experiments, [Link]

-

Czarnecki, K., et al. "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." MDPI, [Link]

-

Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes." Semantic Scholar, [Link]

-

ResearchGate. "X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde." ResearchGate, [Link]

-

University of Ottawa. "(Br) Bromine NMR." University of Ottawa NMR Facility, [Link]

-

National Center for Biotechnology Information. "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction." PubMed Central, [Link]

-

ACS Publications. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." ACS Publications, [Link]

-

ResearchGate. "Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters." ResearchGate, [Link]

-

OpenStax. "12.8 Infrared Spectra of Some Common Functional Groups." Organic Chemistry, [Link]

-

National Center for Biotechnology Information. "Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite." PubMed Central, [Link]

-

RosDok. "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." RosDok - University of Rostock, [Link]

-

Royal Society of Chemistry. "Supporting information." The Royal Society of Chemistry, [Link]

-

National Center for Biotechnology Information. "The Azaindole Framework in the Design of Kinase Inhibitors." PubMed Central, [Link]

-

Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, [Link]

-

Michigan State University. "Heterocyclic Compounds." MSU Chemistry, [Link]

-

Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, [Link]

-

Berkeley Learning Hub. "Aldehyde IR Spectroscopy." Berkeley Learning Hub, [Link]

-

OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry: A Tenth Edition – OpenStax adaptation, [Link]

-

SpectraBase. "3-Bromo-1-ethyl-7-azaindole - Optional[MS (GC)] - Spectrum." SpectraBase, [Link]

-

ResearchGate. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)." ResearchGate, [Link]

-

ResearchGate. "H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond." ResearchGate, [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps, [Link]

-

Chemistry LibreTexts. "12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, [Link]

-

Beilstein Journals. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides." Beilstein Journal of Organic Chemistry, [Link]

-

ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." ResearchGate, [Link]

-

YouTube. "Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry." TMP Chem, [Link]

-

Scientific Research Publishing. "Study of Mass Spectra of Some Indole Derivatives." SciRP.org, [Link]

-

University of Wisconsin-Madison. "The values for proton and C-13 chemical shifts given below are typical approximate ranges only." UW-Madison Chemistry, [Link]

-

Wiley. "5 Combination of 1H and 13C NMR Spectroscopy." Wiley Online Library, [Link]

-

MDPI. "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling." MDPI, [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]

-

YouTube. "Structure of heterocyclic compounds." Dr. ANUPMA, [Link]

-

University of Arizona. "Mass Spectrometry: Fragmentation." University of Arizona Chemistry, [Link]

-

CP Lab Safety. "4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde, 95% Purity." CP Lab Safety, [Link]

- Google Patents. "Method of preparing heterocyclic aldehydes.

-

National Center for Biotechnology Information. "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes." PubMed Central, [Link]

-

ResearchGate. "The 1 H NMR and 195 Pt NMR (inset) spectra of 3 in DMF- d 7 ." ResearchGate, [Link]

-

ResearchGate. "General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles." ResearchGate, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. calpaclab.com [calpaclab.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde molecular weight

An In-depth Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the design and synthesis of complex molecular architectures. Central to this endeavor are versatile chemical building blocks that enable the efficient construction of diverse compound libraries. This compound is one such pivotal intermediate. The 7-azaindole scaffold, a bioisostere of the naturally occurring indole ring system, is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's properties, synthesis, applications, and handling, grounded in established scientific principles.

Physicochemical Properties and Molecular Structure

This compound is a multi-functionalized heterocyclic compound designed for advanced organic synthesis. Its structure is a strategic amalgamation of functional groups, each imparting specific reactivity and utility.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉BrN₂O₃S | [3] |

| Molecular Weight | 365.20 g/mol | [3] |

| CAS Number | 942920-59-4 | [3] |

| Appearance | Expected to be a solid | |

| Synonym | 1-(benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | [3] |

The molecule's power lies in its distinct components:

-

7-Azaindole Core : This nitrogen-containing heterocyclic system is a cornerstone of many pharmaceuticals.[2][4] The presence of the pyridine nitrogen atom compared to a standard indole modifies the electronic properties, influencing hydrogen bonding capabilities and metabolic stability, which are critical parameters in drug design.

-

Phenylsulfonyl Group : Attached to the pyrrole nitrogen, this group serves multiple functions. Primarily, it acts as a robust protecting group, preventing unwanted side reactions at the N-1 position.[5] Furthermore, its electron-withdrawing nature acidifies the C-2 proton, facilitating regioselective functionalization such as lithiation.[6]

-

Bromo Substituent : The bromine atom at the C-4 position is a highly versatile synthetic handle. It is strategically placed for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amine groups.[5][7]

-

Carboxyaldehyde Group : Positioned at C-2, the aldehyde is a reactive electrophile, opening a gateway to numerous chemical transformations. These include reductive aminations to form amines, Wittig reactions to generate alkenes, and condensations to build more complex heterocyclic systems, making it invaluable for library synthesis.[5]

Caption: Molecular structure highlighting key functional groups.

Proposed Synthetic Pathway

While the exact commercial synthesis route is proprietary, a logical and efficient pathway can be devised based on established organometallic and heterocyclic chemistry principles. The synthesis is best approached in a modular fashion.

-

Step 1: Synthesis of 4-Bromo-7-azaindole. The synthesis of the core scaffold can be achieved from 7-azaindole N-oxide. A regioselective bromination is accomplished by treatment with methanesulfonic anhydride (Ms₂O) and a bromide source like tetramethylammonium bromide.[8] This method avoids direct bromination of 7-azaindole, which can lead to a mixture of isomers.

-

Step 2: N-Phenylsulfonylation. The synthesized 4-bromo-7-azaindole is then protected. This is a standard procedure involving the deprotonation of the pyrrole nitrogen with a base, such as sodium hydride (NaH), followed by quenching with benzenesulfonyl chloride.[9] This step is crucial for directing subsequent functionalization to the C-2 position.

-

Step 3: C-2 Formylation. The final aldehyde group is introduced at the C-2 position. The electron-withdrawing phenylsulfonyl group makes the C-2 proton the most acidic on the ring system. Therefore, a directed ortho-lithiation using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of an electrophilic formylating agent like N,N-dimethylformamide (DMF), would yield the target molecule, this compound.[5][6]

Caption: Proposed synthetic workflow for the target molecule.

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for identity and purity assessment.

| Technique | Expected Key Features |

| ¹H NMR | - A downfield singlet around δ 9.8-10.2 ppm for the aldehyde proton (CHO).- A singlet for the C-3 proton.- Doublets for the C-5 and C-6 protons of the pyridine ring.- Multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the phenylsulfonyl group.[10][11] |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 180-190 ppm.- Signals for the carbon atoms of the azaindole and phenyl rings in the aromatic region (δ 110-150 ppm). |

| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.- Strong S=O stretching bands for the sulfonyl group around 1350 cm⁻¹ and 1170 cm⁻¹.[12] |

| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of a single bromine atom. |

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile platform for the synthesis of high-value, biologically active compounds.[5] Azaindole-based molecules are integral to many therapeutic areas, acting as inhibitors for targets like kinases, which are often dysregulated in cancer and inflammatory diseases.[1][13]

The compound's design allows for a systematic and divergent synthetic approach:

-

Modification of the Aldehyde : The C-2 aldehyde can be transformed into a variety of functional groups to probe interactions with a biological target's active site. For instance, reductive amination with a library of amines can rapidly generate a series of secondary or tertiary amine derivatives.

-

Cross-Coupling at C-4 : The C-4 bromo position can be coupled with various boronic acids (Suzuki coupling) or other organometallic reagents to install different substituents that can modulate solubility, cell permeability, or target affinity.[7][9]

-

Deprotection and N-1 Functionalization : The phenylsulfonyl group can be removed under specific conditions to reveal the N-1 position of the azaindole, allowing for further diversification at this site if required.

This multi-directional reactivity makes it an ideal scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns, particularly in the development of kinase inhibitors and antiviral agents.[14]

Caption: Role as a central scaffold for chemical diversification.

Safety, Handling, and Storage

Given the reactivity of this molecule and the hazardous nature of its precursors like 4-Bromo-7-azaindole, stringent safety protocols must be followed.[15]

| Aspect | Recommendation |

| Hazard Class | Based on its precursor, it should be considered toxic if swallowed, a skin irritant, and a cause of serious eye damage.[16] May cause respiratory irritation.[15] |

| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood.- Avoid generating dust.- Do not get in eyes, on skin, or on clothing.[17]- Wash hands thoroughly after handling.[17] |

| Personal Protective Equipment (PPE) | - Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.[15]- If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17] |

| First Aid | - Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]- Skin : Wash with plenty of soap and water.[17]- Ingestion : Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[15][16]- Inhalation : Remove person to fresh air and keep comfortable for breathing.[17] |

| Storage | - Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]- Store away from strong oxidizing agents, strong bases, and amines.[17]- Due to the aldehyde's sensitivity to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] |

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed molecular tool that empowers chemists to explore vast chemical space with precision and efficiency. Its combination of a biologically relevant core, orthogonal synthetic handles, and a directing/protecting group makes it an exceptionally valuable asset in the early stages of drug discovery. Understanding its chemical properties, reactivity, and applications allows researchers to fully leverage its potential in the development of next-generation therapeutics.

References

- This compound, 95% Purity, C14H9BrN2O3S, 100 mg. CP Lab Safety.

- SAFETY D

- 4-Bromo-7-azaindole 96 348640-06-2. Sigma-Aldrich.

- 4-Bromo-7-azaindole. AK Scientific, Inc..

- 4-Bromo-7-azaindole synthesis. ChemicalBook.

- 4-Bromo-7-azaindole: properties, applic

- SAFETY D

- 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde. Benchchem.

- The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl).

- 4-Bromomethyl-1-phenylsulfonyl-1H-indole.

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C

- What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis? Guidechem.

- Scientific Letter.

- An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. PubMed.

- cas 942920-59-4 where to buy this compound. chemBlink.

- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. Dakenchem.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- Preparation method for 4-substituted-7-azaindole.

- Azaindole Therapeutic Agents. PubMed Central.

- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.

- (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone.

Sources

- 1. cas 942920-59-4|| where to buy this compound [spanish.chemenu.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde | 1227269-19-3 | Benchchem [benchchem.com]

- 6. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 11. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]

- 13. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 14. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.dk [fishersci.dk]

- 17. fishersci.com [fishersci.com]

solubility of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of complex therapeutic agents.[1][2] The azaindole scaffold is recognized as a "privileged structure" due to its prevalence in biologically active molecules.[3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation for preclinical studies. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a theoretical framework for predicting its behavior in various organic solvents, and a detailed experimental protocol for accurate solubility determination.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting this compound into its constituent functional groups, we can anticipate its interactions with different types of organic solvents, guided by the fundamental principle of "like dissolves like."[4]

-

The 7-Azaindole Core: As a bioisostere of indole, the 7-azaindole nucleus possesses distinct physicochemical properties, including differences in aqueous solubility (LogS) and partition coefficient (LogP), due to the additional nitrogen atom in the six-membered ring.[3] This nitrogen introduces a degree of polarity and can act as a hydrogen bond acceptor. The solubility of 7-azaindole itself has been shown to be highest in polar aprotic solvents like tetrahydrofuran (THF) and acetone.

-

The Phenylsulfonyl Group: This is a strongly polar, electron-withdrawing functional group that significantly influences the molecule's overall properties.[5] The sulfonyl group (-SO2-) contains two oxygen atoms that are excellent hydrogen bond acceptors, which can enhance interactions with polar solvents.[6][7] The introduction of a sulfonyl group can modulate the solubility and acid-base properties of a molecule.[6] Its presence generally increases the polarity of the compound.[6]

-

The Bromo Substituent: While the bromine atom at the 4-position is less influential on polarity compared to the sulfonyl group, it does contribute to the overall molecular weight and van der Waals interactions. Its impact on solubility will be modest but should be considered.

-

The Carboxyaldehyde Group: The aldehyde functional group at the 2-position adds to the molecule's polarity and can act as a hydrogen bond acceptor. It is also a potential site for reactivity and can be sensitive to oxidation.[1]

Overall Molecular Polarity: The combination of the polar sulfonyl and carboxyaldehyde groups with the moderately polar 7-azaindole core suggests that this compound is a polar molecule. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbon solvents.

The Solvent's Role: A Spectrum of Polarity

The choice of solvent is critical in any chemical process. The following table categorizes common organic solvents by their polarity, providing a framework for selecting appropriate solvents for solubility determination and for processes such as reaction, extraction, and crystallization.

| Solvent Category | Examples | Expected Solubility of this compound |

| Non-Polar | Hexane, Heptane, Cyclohexane, Toluene | Low |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate |

Table based on information from multiple sources.[8][9][10][11][12]

Theoretical and Predictive Models in Solubility Assessment

While experimental determination is the gold standard, several theoretical models can provide valuable initial estimates of solubility, particularly in the early stages of drug development.

-

Quantitative Structure-Property Relationship (QSPR) Models: These machine-learning approaches can predict solubility based on molecular descriptors.[13][14] They are trained on large datasets of known solubility data and can be highly accurate for compounds within their applicability domain.[13][14][15]

-

Abraham Solvation Equations: This method predicts solubility based on a set of solute descriptors and solvent parameters, offering a way to estimate solubility in a wide range of solvents if some initial solubility data (even just in water) is available.[16][17]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The following is a detailed, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This method is a well-established and reliable technique.[18][19]

Objective: To determine the equilibrium solubility of the target compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at equilibrium. b. Accurately pipette a known volume of the selected organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation.

-